6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid
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Overview
Description
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid is a compound that features a benzothiadiazole core substituted with a nitro group and an aminohexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid typically involves the nitration of 2,1,3-benzothiadiazole followed by amination and subsequent coupling with hexanoic acid. The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The amination step involves the use of an appropriate amine, such as hexylamine, under basic conditions to introduce the amino group. Finally, the coupling with hexanoic acid can be performed using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aminohexanoic acid moiety can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole
- 4-Amino-2,1,3-benzothiadiazole
Uniqueness
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid is unique due to the presence of both a nitro group and an aminohexanoic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14N4O4S |
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Molecular Weight |
310.33 g/mol |
IUPAC Name |
6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid |
InChI |
InChI=1S/C12H14N4O4S/c17-10(18)4-2-1-3-7-13-9-6-5-8-11(15-21-14-8)12(9)16(19)20/h5-6,13H,1-4,7H2,(H,17,18) |
InChI Key |
OGKMCGKXYXLFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1NCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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